2-氯-4-(哌啶-4-基)嘧啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

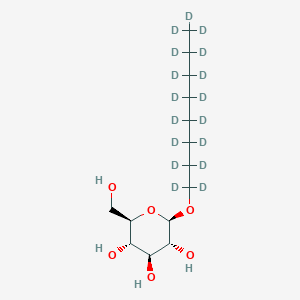

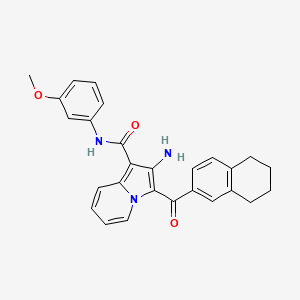

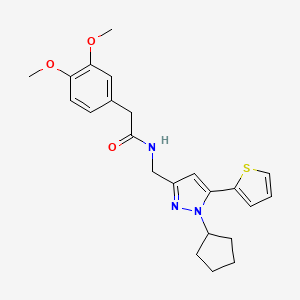

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The structure of the compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene, with a chlorine atom and a piperidinyl group attached to it.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a compound structurally similar to the one , involves chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding an overall yield of about 62% . Although this does not directly describe the synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride, it provides insight into the type of reactions that might be involved, such as chlorination and nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for polymorphism as seen in the study of 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous with a polymorph of 2-amino-4-chloro-6-morpholinopyrimidine . This indicates that 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride may also exhibit polymorphism, affecting its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of chlorine atoms in pyrimidine derivatives with piperidine has been studied, revealing differences in the rates of substitution of chlorine atoms at different positions on the pyrimidine ring . This suggests that in synthesizing 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride, the position of the chlorine atom is crucial for its reactivity with piperidine. Additionally, the electronic effects of substituents on the pyrimidine ring have been shown to influence the rate of nucleophilic displacement of chlorine by piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure, as seen in the study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine and its piperidinopyrimidine counterpart . The presence of hydrogen bonds and the arrangement of molecules in the crystal lattice can affect the compound's solubility, melting point, and other physical properties. The electronic effects of substituents on the pyrimidine ring also play a role in the chemical reactivity of these compounds .

科学研究应用

腐蚀抑制

2-氯-4-(哌啶-4-基)嘧啶盐酸盐衍生物已被研究其作为腐蚀抑制剂的潜力。Kaya 等人 (2016) 的一项研究探讨了使用量子化学计算和分子动力学模拟几种哌啶衍生物在铁表面的吸附和腐蚀抑制特性。他们的研究表明,这些衍生物可以有效抑制腐蚀,表明在材料科学和工程学中具有潜在应用 (Kaya 等人,2016)。

抗菌活性

多项研究强调了含有 2-氯-4-(哌啶-4-基)嘧啶结构的化合物的抗菌特性。Merugu 等人 (2010) 进行了哌啶类嘧啶衍生物的微波辅助合成并评估了它们的抗菌活性。他们的研究结果表明,这些化合物可能对多种细菌菌株有效,表明它们在制药应用中的潜力 (Merugu 等人,2010)。

镇痛和抗帕金森活性

Amr 等人 (2008) 的研究涉及从 2-氯-6-乙氧基-4-乙酰基吡啶合成一系列取代的吡啶衍生物,展示了显着的镇痛和抗帕金森活性。这些发现表明 2-氯-4-(哌啶-4-基)嘧啶衍生物在治疗神经系统疾病中具有潜在的治疗应用 (Amr 等人,2008)。

抗惊厥特性

Georges 等人 (1989) 检查了含有哌啶-4-基的抗惊厥化合物的晶体结构,包括 1-[5-(4-甲氧基苯基)嘧啶-2-基]哌啶-4-醇。这项研究强调了这些化合物的结构和电子特性,这可能有助于它们的抗惊厥作用,表明在癫痫治疗中的潜在应用 (Georges 等人,1989)。

作用机制

While the specific mechanism of action for “2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride” is not mentioned in the search results, it’s worth noting that piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .

安全和危害

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .

属性

IUPAC Name |

2-chloro-4-piperidin-4-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLSMOKALOVMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)